Magnesium bis(hexamethyldisilazide)

Catalog No.
S1912963
CAS No.
857367-60-3
M.F
C12H36MgN2Si4
M. Wt
345.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium bis(hexamethyldisilazide)

CAS Number

857367-60-3

Product Name

Magnesium bis(hexamethyldisilazide)

IUPAC Name

magnesium;bis(trimethylsilyl)azanide

Molecular Formula

C12H36MgN2Si4

Molecular Weight

345.07 g/mol

InChI

InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2

InChI Key

WYPTZCBYSQFOQS-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2]

Precursor for Diketiminate Ligand Complexes

One of the primary applications of Magnesium bis(hexamethyldisilazide) is as a precursor in the synthesis of diketiminate ligand complexes. Diketiminate ligands are a class of bidentate ligands containing a central N-C=N moiety. These ligands are known for their ability to stabilize metal centers in various oxidation states. ()

Mg(HMDS)2 reacts with diketones to form the corresponding diketiminate ligand in high yield. The resulting ligand can then be used to complex with various transition metals, leading to the formation of well-defined and air-stable catalysts for a range of organic transformations. ()

Applications in Polymerization

Magnesium bis(hexamethyldisilazide) also plays a role in the field of polymerization. Specifically, it can be used as a catalyst or activator for the ring-opening polymerization of rac-lactide (a cyclic dimer of lactic acid). This process leads to the formation of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with numerous applications in biomedical engineering and sustainable materials. ()

Other Potential Applications

Research is ongoing to explore other potential applications of Magnesium bis(hexamethyldisilazide) in scientific research. These include its use as:

  • A reagent in organic synthesis for deprotonation and nucleophilic substitution reactions.
  • A precursor for the synthesis of new functional materials.
  • A catalyst for various chemical transformations.

Magnesium bis(hexamethyldisilazide) is a chemical compound with the formula C12H36MgN2Si4\text{C}_{12}\text{H}_{36}\text{MgN}_{2}\text{Si}_{4}. It appears as a white to yellow powder or crystalline solid and has a molecular weight of approximately 345.07 g/mol. This compound is characterized by its unique structure, which includes two hexamethyldisilazide ligands coordinated to a magnesium center. It is primarily utilized in various synthetic applications due to its ability to act as a precursor for other chemical compounds, particularly in organometallic chemistry and catalysis .

, primarily involving the formation of complexes with diketiminate ligands. These reactions are significant in the synthesis of metal complexes used in catalysis and polymerization processes. Notably, it reacts violently with water, producing magnesium hydroxide and hexamethyldisilazane, which necessitates careful handling and storage . The general reaction can be represented as follows:

Mg HMDS 2+2H2OMg OH 2+2HMDS\text{Mg HMDS }_{2}+2\text{H}_2\text{O}\rightarrow \text{Mg OH }_{2}+2\text{HMDS}

Magnesium bis(hexamethyldisilazide) can be synthesized through various methods, including:

  • Direct Reaction: Combining magnesium chloride with hexamethyldisilazane in the presence of a base such as sodium hydride.
  • Reflux Method: Heating magnesium metal with hexamethyldisilazane under reflux conditions to facilitate the formation of the desired compound.
  • Solvent-Free Synthesis: A more recent method involves grinding magnesium powder with hexamethyldisilazane to yield the compound without solvents, promoting greener chemistry practices.

These methods allow for the efficient production of magnesium bis(hexamethyldisilazide) while minimizing waste .

Magnesium bis(hexamethyldisilazide) is primarily used in:

  • Catalysis: It serves as a precursor for synthesizing various metal complexes that act as catalysts in organic reactions.
  • Polymerization: The compound is crucial in producing diketiminate ligand complexes for rac-lactide polymerization, which is important for creating biodegradable polymers.
  • Organometallic Chemistry: It plays a role in forming organometallic compounds that are essential for various synthetic pathways in chemical research .

Interaction studies involving magnesium bis(hexamethyldisilazide) focus on its reactivity with moisture and other chemicals. Due to its sensitivity to water, it forms by-products that can complicate reactions if not managed properly. Research indicates that understanding these interactions is vital for optimizing its use in synthetic applications and ensuring safety during handling .

Several compounds share structural or functional similarities with magnesium bis(hexamethyldisilazide). Here are some notable examples:

Compound NameChemical FormulaUnique Features
Lithium bis(hexamethyldisilazide)C12H36LiN2Si4Lighter metal; used in different catalytic systems
Calcium bis(hexamethyldisilazide)C12H36CaN2Si4Larger metal; affects stability and reactivity
Barium bis(hexamethyldisilazide)C12H36BaN2Si4Heavier metal; used in specialized applications

Magnesium bis(hexamethyldisilazide) stands out due to its balance of reactivity and stability, making it particularly suitable for applications requiring moderate conditions without excessive side reactions. Its unique coordination chemistry allows for diverse applications that may not be achievable with other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (40.62%): Flammable solid [Danger Flammable solids];
H302 (40.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (40.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Modify: 2023-08-16

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